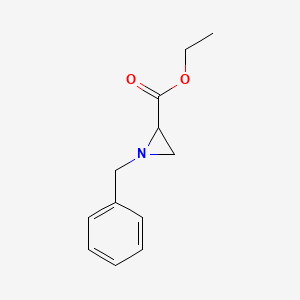

1-Bencilaziridina-2-carboxilato de etilo

Descripción general

Descripción

Ethyl 1-benzylaziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and polymer chemistry .

Aplicaciones Científicas De Investigación

Ethyl 1-benzylaziridine-2-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Ethyl 1-benzylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid, which has been identified as a potential inhibitor of Protein Disulfide Isomerase (PDIA1) . PDIA1 is an enzyme that plays a crucial role in the formation and rearrangement of disulfide bonds during protein folding in the endoplasmic reticulum .

Mode of Action

The compound interacts with its target, PDIA1, by alkylation. Under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins . This interaction results in the inhibition of PDIA1, thereby affecting the protein folding process .

Biochemical Pathways

The inhibition of PDIA1 disrupts the protein folding process in the endoplasmic reticulum, which can lead to the accumulation of misfolded proteins. This can trigger the unfolded protein response and potentially lead to cell death, particularly in cancer cells where protein synthesis rates are high .

Result of Action

The molecular and cellular effects of Ethyl 1-benzylaziridine-2-carboxylate’s action primarily involve the disruption of protein folding processes. By inhibiting PDIA1, the compound can potentially induce cell death in cancer cells due to the accumulation of misfolded proteins .

Action Environment

The action of Ethyl 1-benzylaziridine-2-carboxylate is influenced by the physiological environment. For instance, the compound selectively alkylates thiol groups of cancer cell surface proteins under physiological pH . Environmental factors such as pH and the presence of other reactive molecules can therefore influence the compound’s action, efficacy, and stability.

Métodos De Preparación

Ethyl 1-benzylaziridine-2-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2,3-dibromopropanoate with benzylamine in the presence of a base such as trimethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the aziridine ring . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.

Análisis De Reacciones Químicas

Ethyl 1-benzylaziridine-2-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.

Polymerization: The compound can undergo ring-opening polymerization to form polyamines, which have applications in materials science and biomedical fields.

Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions, expanding the compound’s utility in organic synthesis.

Comparación Con Compuestos Similares

Ethyl 1-benzylaziridine-2-carboxylate can be compared to other aziridine derivatives, such as:

N-benzyl-2,2-dimethylaziridine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

Aziridine-2-carboxamide: Known for its use in medicinal chemistry as an anticancer agent, highlighting the diverse applications of aziridine derivatives.

The uniqueness of ethyl 1-benzylaziridine-2-carboxylate lies in its combination of the ethyl ester and benzyl groups, which provide specific reactivity and functionalization options not available in other aziridine compounds.

Propiedades

IUPAC Name |

ethyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFLKESPVAEOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469486 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34943-06-1 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 1-benzylaziridine-2-carboxylate in the synthesis of 6-azaindoles?

A: Ethyl 1-benzylaziridine-2-carboxylate serves as a crucial starting material in the synthesis of 2,5-disubstituted 6-azaindoles. [] The compound reacts with two equivalents of propargyl bromide to form an aziridin-2-yl dipropargylic alcohol intermediate. This intermediate then undergoes a two-step cyclization process, involving pyrrole formation followed by a base-catalyzed intramolecular acetylenic Schmidt reaction, ultimately yielding the desired 6-azaindole structure. []

Q2: Are there any spectroscopic data available for Ethyl 1-benzylaziridine-2-carboxylate or the reaction intermediates?

A: While the provided research abstract [] doesn't delve into the specific spectroscopic data for Ethyl 1-benzylaziridine-2-carboxylate or its intermediates, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely employed to characterize the synthesized compounds and monitor reaction progress. These techniques are routinely used in organic chemistry for structural elucidation and reaction monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1312672.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)